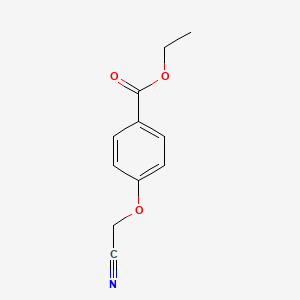

Ethyl 4-(cyanomethoxy)benzoate

Description

Properties

IUPAC Name |

ethyl 4-(cyanomethoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-14-11(13)9-3-5-10(6-4-9)15-8-7-12/h3-6H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPECUFOYIBBNNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501662-75-5 | |

| Record name | ethyl 4-(cyanomethoxy)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to Ethyl 4-(cyanomethoxy)benzoate

The most common and well-documented route to this compound relies on a two-stage process. First, a precursor acid is synthesized, which then undergoes direct esterification. This approach allows for high purity and good yields by separating the initial ether formation from the final esterification step.

This protocol is a combination of an O-alkylation followed by an acid-catalyzed esterification. This sequential reaction strategy is a classic example of building molecular complexity step-by-step.

The foundational step in this synthesis is the preparation of 4-(cyanomethoxy)benzoic acid. This intermediate is formed by attaching a cyanomethoxy group to the phenolic oxygen of 4-hydroxybenzoic acid.

| Starting Material | Reagent | Base | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|---|

| 4-Hydroxybenzoic acid | Chloroacetonitrile (B46850) | Potassium Carbonate (K₂CO₃) | Acetone (B3395972) | Reflux | 12-24 hours | High |

| 4-Hydroxybenzoic acid | Bromoacetonitrile (B46782) | Sodium Ethoxide (NaOEt) | Ethanol (B145695) | Reflux | 8-16 hours | Good-High |

| 4-Hydroxybenzoic acid | Chloroacetonitrile | Sodium Hydroxide (B78521) (NaOH) | Water/Ethanol | 50-70°C | 10-20 hours | Moderate-High |

The core chemical transformation in the formation of 4-(cyanomethoxy)benzoic acid is a nucleophilic substitution reaction, specifically the Williamson ether synthesis. In this reaction, the starting material, 4-hydroxybenzoic acid, is first treated with a base. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic carbon atom of a cyanomethylating agent, such as chloroacetonitrile or bromoacetonitrile. The halide atom is displaced as a leaving group, resulting in the formation of an ether linkage and yielding the desired 4-(cyanomethoxy)benzoic acid.

Optimizing the yield of 4-(cyanomethoxy)benzoic acid involves careful control over several reaction parameters. The choice of base is critical; moderately strong bases like potassium carbonate are often preferred as they are strong enough to deprotonate the phenol (B47542) but not so strong as to promote side reactions. The solvent also plays a significant role; polar aprotic solvents such as acetone or dimethylformamide (DMF) are effective at solvating the phenoxide ion without interfering with the reaction. Reaction temperature is another key factor, with heating under reflux conditions often employed to increase the reaction rate. The stoichiometry of the reactants must also be controlled, with a slight excess of the cyanomethylating agent sometimes used to ensure complete conversion of the starting 4-hydroxybenzoic acid.

Once 4-(cyanomethoxy)benzoic acid has been synthesized and purified, the next step is its conversion to this compound. The most direct and widely used method for this transformation is the Fischer esterification. masterorganicchemistry.com This equilibrium-controlled reaction involves reacting the carboxylic acid with an alcohol—in this case, ethanol—in the presence of a strong acid catalyst. masterorganicchemistry.comresearchgate.net To achieve high yields, the equilibrium must be shifted toward the product side. This is typically accomplished by using a large excess of the alcohol (ethanol), which also serves as the reaction solvent, and/or by removing the water that is formed as a byproduct during the reaction. masterorganicchemistry.comoperachem.com

The Fischer esterification is fundamentally an acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.com The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which makes the carbonyl carbon more electrophilic. uomustansiriyah.edu.iq A molecule of ethanol then acts as a nucleophile, attacking this activated carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product and regenerates the acid catalyst. uomustansiriyah.edu.iq

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). operachem.com The reaction is typically carried out by heating the mixture of 4-(cyanomethoxy)benzoic acid, excess ethanol, and a catalytic amount of acid under reflux for several hours. researchgate.netoperachem.com Recent studies on analogous benzoic acids have shown that microwave-assisted organic synthesis (MAOS) can significantly accelerate this reaction, reducing reaction times from hours to minutes while achieving high yields.

| Entry | Temperature (°C) | Irradiation Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 90 | 13 | 6 |

| 2 | 100 | 15 | 16 |

| 3 | 110 | 15 | 40 |

| 4 | 120 | 15 | 60 |

| 5 | 130 | 15 | 85 |

| 6 | 140 | 15 | 85 |

| 7 | 150 | 15 | 86 |

Alkylation and Esterification Protocols

Direct Esterification Techniques for this compound

Solvent Effects and Reaction Parameters

The synthesis of this compound via the Williamson ether synthesis involves the reaction of ethyl 4-hydroxybenzoate (B8730719) with a haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile). The choice of solvent and other reaction parameters is critical in this S\textsubscript{N}2 reaction to maximize the yield and purity of the desired ether product.

Polar aprotic solvents are generally favored for Williamson ether synthesis as they can dissolve the anionic nucleophile (the phenoxide of ethyl 4-hydroxybenzoate) while not solvating the cation as strongly, thus increasing the nucleophilicity of the reacting anion. wikipedia.orgchemistrytalk.org Solvents such as acetonitrile (B52724) (ACN) and N,N-dimethylformamide (DMF) are commonly employed for this type of reaction. rsc.org In contrast, protic solvents like alcohols (e.g., ethanol, methanol) can solvate the alkoxide, reducing its nucleophilic strength and potentially leading to side reactions. researchgate.net

The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group of ethyl 4-hydroxybenzoate, forming the more nucleophilic phenoxide ion. The choice of base is important; a moderately strong base such as potassium carbonate (K\textsubscript{2}CO\textsubscript{3}) is often sufficient. The temperature of the reaction is another key parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions. A balance is often sought to achieve a reasonable reaction time with high selectivity.

Table 1: General Solvent Effects and Reaction Parameters in Williamson Ether Synthesis

| Parameter | Effect on Reaction | Common Choices |

| Solvent | Influences nucleophilicity and can affect reaction pathway (O- vs. C-alkylation). Polar aprotic solvents are generally preferred. | Acetonitrile, DMF, Acetone |

| Base | Deprotonates the phenol to form the more reactive phenoxide. | K\textsubscript{2}CO\textsubscript{3}, Na\textsubscript{2}CO\textsubscript{3}, NaH |

| Temperature | Affects the rate of reaction. Higher temperatures increase the rate but may also increase side products. | Room temperature to reflux |

| Leaving Group | The nature of the halide on the acetonitrile affects the reaction rate (I > Br > Cl). | Br, Cl |

Alternative Synthetic Strategies

Alternative routes to this compound can be envisaged, primarily through the formation of the cyanomethyl ether from a different precursor or by constructing the benzoate (B1203000) ester moiety at a later stage.

A plausible alternative synthetic strategy involves the cyanation of a pre-functionalized benzoate ester. This approach would start with a halogenated benzoate, such as ethyl 4-bromobenzoate (B14158574), and introduce the cyano group in a subsequent step. This method is particularly useful when the starting halogenated benzoates are commercially available or easily prepared.

Palladium-catalyzed cyanation of aryl halides has emerged as a powerful tool in organic synthesis for the formation of benzonitriles. researchgate.net These methods offer milder reaction conditions and greater functional group tolerance compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.gov A key challenge in palladium-catalyzed cyanation is the deactivation of the catalyst by the cyanide ion, which can poison the active palladium species. researchgate.netnih.gov

To address this, various protocols have been developed that use different cyanide sources and catalyst systems. One notable advancement is the use of potassium ferrocyanide (K\textsubscript{4}[Fe(CN)\textsubscript{6}]) as a non-toxic and stable source of cyanide. nih.govorganic-chemistry.org Research has demonstrated the successful cyanation of ethyl 4-chlorobenzoate (B1228818) to ethyl 4-cyanobenzoate (B1228447) using a palladium-based catalyst system. nih.gov The optimization of this reaction involved screening various palladium precursors, ligands, bases, and solvents. A palladacycle precatalyst was found to be highly effective, providing the desired product in excellent yield. nih.gov

Table 2: Optimization of Palladium-Catalyzed Cyanation of Ethyl 4-Chlorobenzoate nih.gov

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)\textsubscript{2} | L1 | KOAc | Dioxane/H\textsubscript{2}O | 100 | 23 |

| [(allyl)PdCl]\textsubscript{2} | L1 | KOAc | Dioxane/H\textsubscript{2}O | 100 | 11 |

| Pd\textsubscript{2}dba\textsubscript{3} | L1 | KOAc | Dioxane/H\textsubscript{2}O | 100 | 31 |

| P1 (Palladacycle) | L1 | KOAc | Dioxane/H\textsubscript{2}O | 100 | 97 |

Reaction conditions: ethyl 4-chlorobenzoate (1 mmol), K\textsubscript{4}[Fe(CN)\textsubscript{6}]•3H\textsubscript{2}O (0.5 equiv), [Pd] (0.2 mol %), L1 (Pd/L 1:2), KOAc (0.125 equiv), dioxane (2.5 mL), H\textsubscript{2}O (2.5 mL).

Ethyl 4-bromobenzoate is a common and strategically important precursor in the synthesis of derivatives of ethyl benzoate. In the context of palladium-catalyzed cross-coupling reactions, aryl bromides are often more reactive than aryl chlorides, which can sometimes allow for milder reaction conditions. rsc.orgorganic-chemistry.org The greater reactivity of the C-Br bond compared to the C-Cl bond towards oxidative addition to the Pd(0) center is the basis for this strategic choice.

While the cyanation of ethyl 4-chlorobenzoate has been demonstrated to be highly efficient, nih.gov the use of ethyl 4-bromobenzoate as a precursor in similar palladium-catalyzed cyanation reactions is also a well-established strategy in organic synthesis. The choice between the chloro and bromo derivative often depends on a balance of factors including cost, availability, and the specific requirements of the reaction.

Routes via Cyanation of Halogenated Benzoates

Mechanistic Studies of Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic protocols and predicting reaction outcomes.

Reaction Kinetics and Thermodynamics in Synthesis Pathways

The synthesis of this compound via the Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism. wikipedia.org The reaction involves the backside attack of the phenoxide nucleophile on the carbon atom of the haloacetonitrile, leading to the displacement of the halide leaving group in a single, concerted step. wikipedia.org

The kinetics of this S\textsubscript{N}2 reaction are second-order, meaning the rate is proportional to the concentration of both the phenoxide and the haloacetonitrile. The rate is also influenced by steric hindrance around the reaction center, the nature of the leaving group, and the nucleophilicity of the phenoxide. chemistrytalk.orgorganicchemistrytutor.com

For the alternative palladium-catalyzed cyanation route, the mechanism is more complex, involving a catalytic cycle of oxidative addition, transmetalation (or cyanide exchange), and reductive elimination. researchgate.net Mechanistic studies have shown that a critical factor can be the deactivation of the palladium catalyst by excess cyanide, which can bind to and inhibit the active catalytic species. nih.gov The kinetics of such catalytic reactions are often complex and can depend on the concentrations of the substrate, catalyst, ligand, and cyanide source, as well as the temperature.

Derivatization and Functional Group Interconversion of this compound

The presence of two distinct functional groups, a nitrile and an ester, allows for a range of selective chemical transformations, making this compound a versatile intermediate for further synthesis.

Transformation of the Nitrile Moiety

The cyanomethoxy group offers a reactive handle for various functional group interconversions.

Nitriles can be readily converted to amidoximes, which are valuable precursors in medicinal chemistry. This transformation is typically achieved by the reaction of the nitrile with hydroxylamine (B1172632) (NH₂OH). nih.gov The reaction involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond. nih.gov

The synthesis is often carried out in the presence of a base, such as sodium carbonate or triethylamine, to neutralize the hydrochloride salt if hydroxylamine hydrochloride is used. irb.hr The reaction can also proceed in an aqueous solution of hydroxylamine, sometimes requiring shorter reaction times. nih.gov

General Reaction Scheme: EtOOC-Ph-OCH₂CN + NH₂OH → EtOOC-Ph-OCH₂C(=NOH)NH₂

The table below outlines common conditions for amidoxime (B1450833) synthesis from nitriles.

| Reagent | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Hydroxylamine Hydrochloride | Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃) | Ethanol or Methanol (B129727)/DMF | Reflux or 100 °C irb.hr | High |

| Aqueous Hydroxylamine | None required | Water/Ethanol | Shorter reaction times nih.gov | High |

| Hydroxylamine | None | Solvent-free, Ultrasonic irradiation | Short reaction times nih.gov | 70-85% nih.gov |

The nitrile group can be reduced to a primary amine, yielding Ethyl 4-(2-aminoethoxy)benzoate. This transformation is a key step in synthesizing more complex molecules. Several methods are available for nitrile reduction. libretexts.orgwikipedia.org

Catalytic Hydrogenation: This is an economical and widely used method. wikipedia.org It involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org Common catalysts include Raney nickel, palladium (Pd), or platinum (Pt). libretexts.orgwikipedia.org The reaction conditions, such as pressure and temperature, can be optimized to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. wikipedia.org

Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.orglibretexts.org The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting amine. libretexts.orglibretexts.org

A significant consideration for this compound is the chemoselective reduction of the nitrile in the presence of the ester group. While LiAlH₄ can also reduce esters, selective nitrile reduction is possible under certain conditions with other reagents. For instance, diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165) (LiBH₄) can selectively reduce activated nitriles at room temperature in the presence of an ester. nih.gov

The following table summarizes common reagents for nitrile reduction.

| Reagent/Catalyst | Solvent | Conditions | Selectivity Note |

|---|---|---|---|

| H₂ / Raney Nickel | Ethanol/Ammonia (B1221849) | Elevated Temperature and Pressure | Ammonia is often added to suppress secondary amine formation. wikipedia.org |

| H₂ / Palladium on Carbon (Pd/C) | Ethanol or Methanol | Elevated Temperature and Pressure | A common and effective hydrogenation catalyst. libretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | THF or Diethyl Ether | 0 °C to Reflux, followed by aqueous workup | Highly effective but will also reduce the ester group. libretexts.org |

| Diisopropylaminoborane / cat. LiBH₄ | THF | 25 °C | Can offer selectivity for the nitrile over the ester group. nih.gov |

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org This reaction proceeds through an amide intermediate. libretexts.orgchemistrysteps.com For this compound, this transformation would lead to 4-(carboxymethoxy)benzoic acid ethyl ester, or, if the ester group is also hydrolyzed, 4-(carboxymethoxy)benzoic acid.

Acid-Catalyzed Hydrolysis: The nitrile is heated under reflux with a dilute aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.org This method directly yields the carboxylic acid. libretexts.org However, these conditions will also catalyze the hydrolysis of the ethyl ester group. thieme-connect.de

Base-Catalyzed Hydrolysis: The nitrile is heated with an aqueous solution of a strong base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH). libretexts.org This initially produces the carboxylate salt of the acid. libretexts.orgchemistrysteps.com A subsequent acidification step with a strong acid is required to obtain the free carboxylic acid. libretexts.org Similar to the acidic method, basic conditions will also saponify the ester group, leading to the dicarboxylate salt.

The relative rates of hydrolysis for esters and nitriles can be influenced by reaction conditions, but typically, ester hydrolysis is faster than nitrile hydrolysis. thieme-connect.de Therefore, achieving selective hydrolysis of the nitrile without affecting the ester is challenging and would require carefully controlled conditions or specific enzymatic methods.

Reactions Involving the Ester Group (e.g., Transesterification, Amidation)

The ethyl ester group can be modified through various nucleophilic acyl substitution reactions.

Transesterification: This reaction involves converting the ethyl ester into a different alkyl ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol and an acid catalyst would yield Mthis compound.

Amidation: The ester can be converted into an amide by reacting it with ammonia or a primary or secondary amine. This reaction, known as aminolysis, is often slower than the corresponding reaction with more reactive acylating agents like acid chlorides. However, catalytic methods have been developed to facilitate this transformation. For instance, niobium(V) oxide (Nb₂O₅) has been shown to be an effective heterogeneous catalyst for the direct amidation of esters with various amines under solvent-free conditions. researchgate.net This approach offers a potentially selective route to modify the ester group while leaving the nitrile intact. researchgate.net

Aromatic Ring Functionalization Strategies

The primary strategy for the synthesis of this compound involves a two-step functionalization of the readily available precursor, 4-hydroxybenzoic acid. This approach ensures the precise placement of the desired functional groups on the aromatic ring.

The initial step is the esterification of 4-hydroxybenzoic acid to produce ethyl 4-hydroxybenzoate. This is typically achieved through a Fischer esterification reaction, where the carboxylic acid is reacted with ethanol in the presence of an acid catalyst.

Following the formation of the ethyl ester, the second key functionalization is the introduction of the cyanomethoxy group. This is accomplished via a Williamson ether synthesis. The phenolic hydroxyl group of ethyl 4-hydroxybenzoate is first deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then undergoes a substitution reaction with an electrophile like chloroacetonitrile or bromoacetonitrile to yield this compound. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) and may require heating to proceed at a reasonable rate. byjus.comwikipedia.org

| Step | Reaction Type | Reactants | Key Reagents/Conditions | Product |

| 1 | Fischer Esterification | 4-Hydroxybenzoic acid, Ethanol | Acid catalyst (e.g., H₂SO₄), Heat | Ethyl 4-hydroxybenzoate |

| 2 | Williamson Ether Synthesis | Ethyl 4-hydroxybenzoate, Chloroacetonitrile | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | This compound |

This compound as a Strategic Precursor for Advanced Chemical Building Blocks

The bifunctional nature of this compound, possessing both a reactive nitrile group and an ester functionality, makes it a versatile precursor for a variety of more complex chemical building blocks. These transformations allow for the introduction of diverse functionalities, paving the way for the synthesis of a wide range of target molecules.

Transformations of the Nitrile Group:

The cyanomethoxy moiety is a key handle for introducing nitrogen-containing heterocycles. One of the most significant transformations is the [2+3] cycloaddition reaction with azides to form tetrazoles. This reaction is often catalyzed by zinc salts and provides a reliable method for the synthesis of 5-substituted 1H-tetrazoles. organic-chemistry.orgacs.orgrsc.orgorganic-chemistry.org

Additionally, the nitrile group can be reduced to a primary amine. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with catalysts like Raney nickel or platinum oxide. researchgate.net The resulting aminoethyl ether derivative is a valuable building block for the synthesis of amides, sulfonamides, and other nitrogen-containing compounds.

Transformations of the Ester Group:

The ethyl ester group of this compound can undergo several important transformations. Alkaline hydrolysis of the ester leads to the formation of the corresponding carboxylic acid, 4-(cyanomethoxy)benzoic acid. iosrjournals.orgsserc.org.uk This carboxylic acid can then be coupled with a wide range of amines to form amides, a reaction often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govnih.govresearchgate.netresearchgate.net

This amidation reaction is a cornerstone of medicinal chemistry and materials science, allowing for the construction of complex molecules with diverse properties.

| Functional Group | Reaction | Reagents/Conditions | Product Functional Group |

| Nitrile | Tetrazole Formation | Sodium azide, Zinc salt (e.g., ZnBr₂) | Tetrazole |

| Nitrile | Reduction | LiAlH₄ or H₂/Catalyst (e.g., Raney Ni) | Primary Amine |

| Ester | Hydrolysis | Base (e.g., NaOH), then Acid | Carboxylic Acid |

| Ester (after hydrolysis) | Amidation | Amine, Coupling agent (e.g., EDC/HOBt) | Amide |

The strategic application of these synthetic methodologies and reaction pathways allows for the efficient construction and subsequent elaboration of this compound, highlighting its importance as a versatile precursor in the synthesis of advanced chemical building blocks.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed ¹H NMR data, including chemical shifts, multiplicity, and coupling constants for the distinct proton environments in Ethyl 4-(cyanomethoxy)benzoate, are not currently published.

Specific ¹³C NMR chemical shift data for the carbon atoms within the this compound molecule, which would confirm the carbon framework, are not available.

There are no available reports on the use of advanced NMR techniques such as COSY, HSQC, HMBC, or DEPT to further confirm the structural assignments of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

While the functional groups (nitrile, ester, ether, and aromatic ring) present in this compound have characteristic vibrational frequencies, specific experimental IR and Raman data for this compound have not been documented.

Without experimental IR and Raman spectra, a correlation of specific vibrational bands to the molecular structure and potential conformational isomers of this compound cannot be performed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization.

Fragmentation Pattern Analysis for Structural Confirmation

The electron ionization (EI) mass spectrum of this compound (molecular weight: 205.21 g/mol ) is predicted to exhibit a distinct molecular ion peak ([M]⁺•) at a mass-to-charge ratio (m/z) of 205. The fragmentation of this molecular ion is guided by the stability of the resulting cations and neutral losses, which is characteristic of aromatic esters and ethers. pharmacy180.com

Key fragmentation pathways for aromatic esters typically involve α-cleavage at the ester functionality. youtube.commiamioh.edu For this compound, the most prominent fragmentation is the loss of the ethoxy radical (•OC₂H₅), which has a mass of 45 Da. This cleavage results in the formation of a highly stable 4-(cyanomethoxy)benzoyl cation at m/z 160. pharmacy180.com Subsequent fragmentation of this ion could involve the loss of carbon monoxide (CO, 28 Da) to yield a fragment at m/z 132.

Another significant fragmentation route involves the cleavage of the ether bond. The loss of the cyanomethyl radical (•CH₂CN), with a mass of 40 Da, would produce a cation at m/z 165. Studies on analogous methoxymethylene benzoate (B1203000) esters have shown that the ether linkage is highly active in fragmentation, often leading to a variety of characteristic fragments. nih.gov

| m/z | Proposed Fragment Ion Structure | Neutral Loss | Mass of Neutral Loss (Da) |

|---|---|---|---|

| 205 | [C₁₁H₁₁NO₃]⁺• (Molecular Ion) | - | - |

| 160 | [C₉H₆NO₂]⁺ | •OC₂H₅ (Ethoxy radical) | 45 |

| 165 | [C₉H₉O₃]⁺ | •CH₂CN (Cyanomethyl radical) | 40 |

| 132 | [C₈H₆NO]⁺ | •OC₂H₅, then CO | 45 + 28 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion and its fragments, allowing for the determination of the elemental composition with high confidence. The calculated monoisotopic mass of this compound (C₁₁H₁₁NO₃) is 205.0739 Da. uni.lu HRMS can distinguish this from other compounds with the same nominal mass but different elemental formulas. By measuring the m/z value to several decimal places, HRMS confirms the molecular formula and lends significant weight to the structural assignment. Common adducts observed in soft ionization techniques like electrospray ionization (ESI) are also precisely measured. uni.lu

| Adduct | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [C₁₁H₁₂NO₃]⁺ | 206.08118 |

| [M+Na]⁺ | [C₁₁H₁₁NNaO₃]⁺ | 228.06312 |

| [M+K]⁺ | [C₁₁H₁₁NKO₃]⁺ | 244.03706 |

| [M-H]⁻ | [C₁₁H₁₀NO₃]⁻ | 204.06662 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. shu.ac.uk

Electronic Transitions and Chromophore Analysis within the Benzoate System

The primary chromophore in this compound is the substituted benzoate system. hnue.edu.vn This system consists of the benzene (B151609) ring conjugated with the carbonyl group (C=O) of the ester. The absorption of UV radiation by this molecule is dominated by two main types of electronic transitions: π→π* and n→π*. libretexts.org

π→π Transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π antibonding orbital. shu.ac.uk The conjugated system of the aromatic ring and the carbonyl group lowers the energy required for this transition, typically resulting in strong absorption bands in the 200-300 nm region. Aromatic compounds often display multiple π→π* bands, sometimes referred to as E (ethylenic) and B (benzenoid) bands. hnue.edu.vn

n→π Transitions: These are lower-intensity transitions that involve promoting a non-bonding electron (n), located on the oxygen atoms of the carbonyl and ether groups, to a π antibonding orbital of the carbonyl group. slideshare.net These transitions are symmetry-forbidden, leading to much weaker absorption bands compared to π→π* transitions. shu.ac.uk They often appear as a shoulder on the long-wavelength side of the more intense π→π* peak.

| Transition Type | Orbitals Involved | Relative Intensity | Chromophore Region |

|---|---|---|---|

| π→π | π (bonding) → π (antibonding) | High (ε = 1,000–10,000) | Aromatic ring, C=O group |

| n→π | n (non-bonding) → π (antibonding) | Low (ε = 10–100) | Carbonyl oxygen, Ether oxygen |

Solvent Effects on Absorption Spectra and Molecular Interactions

The polarity of the solvent can significantly influence the wavelength of maximum absorption (λₘₐₓ) by stabilizing the ground and excited states of the molecule to different extents. libretexts.org

Bathochromic (Red) Shift : The π→π* transitions in compounds like this compound often experience a bathochromic shift (a shift to longer wavelengths) as the solvent polarity increases. This occurs because the excited state (π*) is generally more polar than the ground state (π). A polar solvent will stabilize the more polar excited state to a greater degree, thus reducing the energy gap for the transition. libretexts.orgyoutube.com

Hypsochromic (Blue) Shift : Conversely, n→π* transitions typically undergo a hypsochromic shift (a shift to shorter wavelengths) with increasing solvent polarity. brainly.inyoutube.com This is because the non-bonding electrons in the ground state are stabilized by polar solvents, particularly protic solvents capable of hydrogen bonding. This stabilization lowers the energy of the ground state n orbital, thereby increasing the energy required for the transition to the π* orbital. youtube.com

Analyzing these solvent-induced shifts can help in the definitive assignment of the observed absorption bands to their corresponding electronic transitions.

| Transition Type | Effect of Increasing Solvent Polarity | Spectral Shift | Reason |

|---|---|---|---|

| π→π | Shift to longer λ (lower energy) | Bathochromic (Red) | Stabilization of the more polar π excited state. libretexts.org |

| n→π* | Shift to shorter λ (higher energy) | Hypsochromic (Blue) | Stabilization of the ground state n-orbital via solvation/H-bonding. youtube.com |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Optimized Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These computational methods allow for the prediction of various molecular properties from first principles.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wave function, DFT provides a balance between accuracy and computational cost, making it a popular choice for studying molecular systems. orientjchem.orgnih.gov Calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311G(d,p) to ensure reliable results. nih.govmaterialsciencejournal.org

For Ethyl 4-(cyanomethoxy)benzoate, DFT would be employed to calculate its ground state properties. This involves optimizing the molecular geometry to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. The optimized structure provides key information such as bond lengths, bond angles, and dihedral angles. orientjchem.org These theoretical parameters can then be compared with experimental data if available.

Conformational Analysis and Energy Minimization

Molecules with rotatable bonds, such as the ether linkage and the ethyl ester group in this compound, can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. kg.ac.rs This is often achieved by systematically rotating specific dihedral angles and calculating the potential energy at each step, generating a potential energy surface (PES). nih.gov The lowest points on this surface correspond to the most stable, or minimum-energy, conformations of the molecule. kg.ac.rsresearchgate.net Understanding the preferred conformation is crucial as it influences the molecule's physical properties and biological activity.

Reactivity Descriptors and Mechanistic Insights

Computational chemistry also provides powerful tools for predicting how and where a molecule is likely to react. Reactivity descriptors derived from quantum chemical calculations offer deep insights into a molecule's chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, representing the nucleophilic character of a molecule. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the molecule's electrophilic character. researchgate.net

The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are important descriptors. A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov For this compound, analysis of the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule most involved in electron donation and acceptance, respectively.

| Reactivity Descriptor | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. It illustrates the charge distribution on the molecular surface, indicating regions that are electron-rich or electron-poor. mdpi.com The MEP map is color-coded, where different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.govmdpi.com An MEP analysis of this compound would identify the electronegative oxygen and nitrogen atoms as likely sites for electrophilic interaction and hydrogen atoms as sites for nucleophilic interaction. nih.gov

Fukui Functions and Local Reactivity Prediction

Fukui functions provide a more quantitative measure of the reactivity at specific atomic sites within a molecule. researchgate.net They are derived from the change in electron density as the total number of electrons in the system changes. These functions help to pinpoint the exact atoms most likely to be involved in electrophilic, nucleophilic, or radical attacks. nih.gov By calculating the Fukui functions for each atom in this compound, one could precisely rank the local reactivity of different parts of the molecule, offering a more detailed picture than MEP analysis alone. researchgate.net This information is invaluable for predicting the outcomes of chemical reactions and understanding reaction mechanisms.

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. By employing quantum mechanical calculations, it is possible to simulate various spectra, offering deep insights into the molecule's electronic and vibrational characteristics. These theoretical predictions can then be validated against experimental data, providing a robust framework for structural elucidation and property analysis.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a cornerstone of computational structural analysis. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating the NMR chemical shifts of molecules. researchgate.net This method, typically employed within the framework of Density Functional Theory (DFT), calculates the magnetic shielding tensors for each nucleus in the molecule. researchgate.net

The process involves first optimizing the molecular geometry of this compound to its lowest energy state. Following optimization, the GIAO calculation is performed, often using a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), to yield theoretical chemical shifts for ¹H and ¹³C nuclei. researchgate.netresearchgate.net These calculated values, referenced against a standard like Tetramethylsilane (TMS), can be directly compared with experimental NMR data to confirm the molecular structure. Discrepancies between theoretical and experimental values are often minimal and can provide further insight into solvent effects or conformational dynamics.

Table 1: Illustrative Theoretical ¹³C and ¹H NMR Chemical Shifts for this compound using the GIAO Method. Note: These values are representative examples based on the GIAO methodology and may not correspond to actual experimental data.

| Atom/Group | Atom Number (Example) | Calculated Chemical Shift (ppm) | Expected Experimental Range (ppm) |

|---|---|---|---|

| ¹³C (C=O) | C1 | 165.8 | 165-175 |

| ¹³C (Aromatic C-O) | C2 | 162.5 | 155-165 |

| ¹³C (Aromatic CH) | C3, C5 | 131.7 | 130-135 |

| ¹³C (Aromatic C-C=O) | C4 | 123.9 | 120-130 |

| ¹³C (Aromatic CH) | C6, C7 | 115.1 | 110-120 |

| ¹³C (C≡N) | C8 | 116.3 | 115-125 |

| ¹³C (O-CH₂) | C9 | 61.2 | 60-65 |

| ¹³C (O-CH₂) | C10 | 55.4 | 50-60 |

| ¹³C (CH₃) | C11 | 14.3 | 10-20 |

| ¹H (Aromatic) | H-Ar | 8.05, 7.05 | 7.0-8.2 |

| ¹H (O-CH₂) | H-10 | 4.95 | 4.8-5.1 |

| ¹H (O-CH₂) | H-9 | 4.38 | 4.2-4.5 |

| ¹H (CH₃) | H-11 | 1.39 | 1.2-1.5 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. DFT calculations are highly effective in predicting these vibrational frequencies. researchgate.net After geometric optimization, a frequency calculation is performed to obtain the harmonic vibrational frequencies, which correspond to the peaks in the IR and Raman spectra.

A crucial component of this analysis is the Potential Energy Distribution (PED). researchgate.net PED analysis allows for the quantitative assignment of each calculated vibrational frequency to specific internal coordinates of the molecule (e.g., bond stretching, angle bending, or torsional motions). This detailed assignment is essential for an unambiguous interpretation of the experimental spectra, allowing researchers to confidently link specific spectral features to the vibrations of functional groups like the cyano (C≡N), ester carbonyl (C=O), and ether (C-O-C) groups within this compound.

Table 2: Selected Theoretical Vibrational Frequencies and PED Assignments for this compound. Note: These values are representative examples based on DFT calculations.

| Mode | Calculated Frequency (cm⁻¹) | Vibrational Assignment (PED Contribution %) | Spectroscopy Type |

|---|---|---|---|

| ν₁ | 3080 | Aromatic C-H stretch (95%) | IR, Raman |

| ν₂ | 2985 | Aliphatic C-H stretch (92%) | IR, Raman |

| ν₃ | 2255 | C≡N stretch (88%) | IR, Raman |

| ν₄ | 1720 | C=O stretch (90%) | IR |

| ν₅ | 1605 | Aromatic C=C stretch (85%) | IR, Raman |

| ν₆ | 1250 | Aromatic C-O stretch (75%) | IR |

| ν₇ | 1100 | Ether C-O-C stretch (70%) | IR |

The electronic absorption properties of a molecule, observed via UV-Vis spectroscopy, can be effectively simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov This method calculates the excitation energies from the ground state to various excited states, which correspond to the absorption wavelengths (λmax) in the UV-Vis spectrum. nih.gov

For molecules with conjugated systems like this compound, TD-DFT can predict the energies and characteristics of electronic transitions, such as π → π* and n → π*. nih.gov The calculations, often performed using range-separated hybrid functionals like CAM-B3LYP to accurately model charge-transfer excitations, provide not only the λmax values but also the oscillator strength of each transition, which relates to the intensity of the absorption band. nih.govnih.gov Comparing the simulated spectrum with experimental results helps to validate the computational model and provides a detailed understanding of the molecule's electronic structure. mdpi.com

Table 3: Illustrative TD-DFT Predicted Electronic Transitions for this compound. Note: These values are representative examples based on TD-DFT calculations.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 285 | 0.58 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 250 | 0.21 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 225 | 0.15 | HOMO → LUMO+1 (π → π*) |

Intermolecular Interactions and Crystal Packing Analysis (based on related derivatives/crystals)

The arrangement of molecules in the solid state, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. While a specific crystal structure for this compound is not detailed, analysis of closely related benzoate (B1203000) derivatives provides significant insight into the interactions that likely dictate its solid-state architecture.

Non-Linear Optical (NLO) Properties Studies

The exploration of non-linear optical (NLO) properties in organic molecules is a significant area of research, driven by their potential applications in photonics and optoelectronics. For chromophores structurally related to this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to predict and understand their NLO behavior. These theoretical investigations provide insights into the molecular architecture's influence on optical properties, guiding the design of new materials with enhanced NLO responses.

Calculation of Dipole Moments, Polarizability, and Hyperpolarizability

The NLO response of a molecule is fundamentally linked to its electronic structure and how it is perturbed by an external electric field. Computational methods are employed to quantify this response by calculating key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These parameters are crucial in characterizing the potential of a molecule for NLO applications.

The dipole moment (μ) is a measure of the asymmetry of the molecular charge distribution, which is a prerequisite for second-order NLO activity. Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an electric field, representing the linear optical response. The first-order hyperpolarizability (β) quantifies the second-order NLO response, which is responsible for phenomena like second-harmonic generation (SHG).

Computational studies on molecules with structural similarities to this compound, such as the Schiff base ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), have been conducted to predict these NLO properties. royalsocietypublishing.org These studies often utilize DFT with various functionals (e.g., B3LYP, CAM-B3LYP) and basis sets (e.g., 6-31+G, 6-311++G ) to solve the Schrödinger equation and derive the electronic properties of the molecule. royalsocietypublishing.org

The general approach involves optimizing the molecular geometry to its ground state and then applying a finite electric field to calculate the energy changes. From these changes, the dipole moment, polarizability, and hyperpolarizability tensors can be extracted. The magnitudes of the total dipole moment, the mean polarizability, and the total first hyperpolarizability are then determined from their tensor components.

For instance, in the computational screening of EMAB and its derivatives, researchers investigated how different electron-donating groups affect the NLO properties. royalsocietypublishing.org The study highlighted that the strategic placement of donor and acceptor groups can significantly enhance the hyperpolarizability. The ethyl benzoate moiety in EMAB acts as an electron-accepting group, which is a structural feature also present in this compound. royalsocietypublishing.org

The table below presents the calculated NLO properties for a structurally related compound, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), to illustrate the type of data generated in such computational studies. royalsocietypublishing.org

| Compound Name | Dipole Moment (μ) [D] | Mean Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] |

| Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) | 3.9 | 4.6 x 10-23 | 31.7 x 10-30 |

Data obtained from in silico screening using DFT with the B3LYP functional and 6-311++G* basis set.* royalsocietypublishing.org

Further theoretical studies focusing specifically on this compound would be necessary to precisely quantify its NLO properties and to fully understand the structure-property relationships governing its optical nonlinearity.

Applications in Advanced Materials and Organic Synthesis

Utilization as a Building Block in Complex Organic Synthesis

While direct, large-scale synthesis of complex systems from Ethyl 4-(cyanomethoxy)benzoate is a specialized area of research, the molecule's inherent functionalities offer significant potential. Its structure is derived from the common starting material Ethyl 4-hydroxybenzoate (B8730719), a widely used intermediate in the cosmetic, food, and pharmaceutical industries. drugbank.comnih.gov The synthetic utility of this compound lies in the targeted reactivity of its constituent parts.

The structure of this compound provides several avenues for constructing more elaborate molecular frameworks. The benzene (B151609) ring, activated by the ether and ester groups, is amenable to electrophilic aromatic substitution, allowing for the introduction of additional functional groups such as nitro or halogen moieties at positions ortho to the cyanomethoxy group. These new functionalities can then serve as handles for subsequent transformations.

Furthermore, the cyano group itself is a versatile functional group. It can be:

Hydrolyzed to form a carboxylic acid or an amide.

Reduced to form a primary amine.

Utilized in cycloaddition reactions to form various heterocyclic rings (e.g., tetrazoles).

These transformations convert the cyanomethoxy side chain into a reactive site for building complex polyfunctional and heterocyclic systems.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Functionality |

|---|---|---|

| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | Substituted aromatic core for further modification |

| Cyano Group | Hydrolysis | Carboxylic Acid, Amide |

| Cyano Group | Reduction | Primary Amine |

| Ester Group | Saponification (Hydrolysis) | Carboxylic Acid |

| Ester Group | Transesterification | Different Ester Derivatives |

To be employed in modern carbon-carbon bond-forming reactions like Suzuki or Heck cross-coupling, the aromatic ring of this compound typically requires prior functionalization. By introducing a halogen atom (e.g., bromine or iodine) onto the aromatic ring, the molecule is converted into a suitable substrate for palladium-catalyzed cross-coupling. This strategy enables the connection of the benzoate (B1203000) core to other aromatic or vinyl fragments, providing a pathway to complex, conjugated molecular architectures that are otherwise difficult to access.

Potential in Liquid Crystal Development and Mesogenic Systems

The molecular structure of this compound is highly conducive to the formation of liquid crystalline phases (mesophases). Derivatives of cyanophenyl benzoates are well-established mesogens, and their properties have been extensively studied for applications in displays and photonics. kfupm.edu.sa

The tendency of a molecule to exhibit liquid crystalline behavior is governed by its shape and electronic properties. The cyanophenyl benzoate core possesses the key features of a calamitic (rod-like) mesogen:

A Rigid Core: The two phenyl rings linked by the ester group provide the necessary structural rigidity.

Molecular Anisotropy: The elongated shape of the molecule is crucial for the anisotropic ordering required for mesophase formation.

A Strong Dipole: The terminal cyano (–C≡N) group has a large dipole moment. This feature promotes strong intermolecular interactions and encourages the antiparallel alignment of molecules, which is a key factor in the formation of stable nematic and smectic phases. researchgate.net

The mesomorphic properties of 4-cyanophenyl 4-n-alkoxybenzoates are highly dependent on the length of the alkoxy chain. researchgate.net Shorter chains tend to favor nematic phases, while longer chains promote the formation of more ordered smectic phases. researchgate.net

Table 2: Mesomorphic Phase Transitions of 4-Cyanophenyl 4-n-alkoxybenzoates (CPnOB) Data adapted from Vill, 2000, as cited in Kubo & Mori, 2001. researchgate.net

| n (in -OCnH2n+1) | Phase Sequence |

|---|---|

| 5-8 | Crystal → Nematic → Isotropic |

| 9-11 | Crystal → Smectic A → Nematic → Isotropic |

| 12 | Crystal → Smectic A → Isotropic |

One of the most significant applications of cyanophenyl benzoate derivatives is their incorporation into polymers to create side-chain liquid-crystalline polymers (SCLCPs). nih.gov In this molecular architecture, the mesogenic unit (the cyanophenyl benzoate moiety) is attached as a pendant side chain to a flexible polymer backbone, such as polymethacrylate. nih.govmdpi.com

This design decouples the motion of the rigid mesogens from the polymer main chain, allowing them to self-assemble into ordered liquid crystalline phases. nih.gov Advanced polymerization techniques, such as atom transfer radical polymerization (ATRP), are used to synthesize well-defined liquid-crystalline block copolymers. mdpi.comnih.gov These materials can undergo microphase separation to form highly ordered nanostructures, which are of interest for applications like microfabrication templates and filter membranes. mdpi.comnih.gov

The electro-optical properties of materials based on cyanophenyl benzoate are a direct result of the strong positive dielectric anisotropy conferred by the terminal cyano group. When a liquid crystal phase composed of these molecules is subjected to an external electric field, the molecules tend to align their long axes (and thus their permanent dipoles) with the field.

This field-induced reorientation of the molecules changes the bulk optical properties of the material, such as its birefringence. This phenomenon is the basis for the operation of most liquid crystal displays (LCDs), where the application of a voltage alters the alignment of the liquid crystal layer, thereby controlling the passage of light. kfupm.edu.sa Materials based on cyanophenyl moieties are known for their potential to enable rapid electro-optical switching, a critical property for modern display and photonic applications. sciencenet.cnarxiv.org

Role in Supramolecular Chemistry and Self-Assembly

The molecular architecture of this compound, featuring a rigid aromatic core and flexible side chains with multiple functional groups, positions it as a compound of interest in the field of supramolecular chemistry. This area of science focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The self-assembly of molecules into well-defined, stable, and functional superstructures is a key aspect of supramolecular chemistry.

The primary driving forces for the self-assembly of aromatic molecules are a combination of hydrogen bonding, π-π stacking, electrostatic interactions, and van der Waals forces. researchgate.net Aromatic peptide conjugates, for instance, are known to self-assemble into supramolecular polymers, where the aromatic groups contribute to the stability of the resulting structures. nih.gov The self-assembly process can be influenced by various factors, including the nature of the solvent, temperature, and the specific chemical functionalities present in the molecule.

Design of Molecular Organogelators

Molecular organogelators are low molecular weight compounds that can immobilize a large volume of an organic solvent, forming a gel. The gelation process is a result of the self-assembly of the organogelator molecules into a three-dimensional network that entraps the solvent molecules. The design of effective organogelators relies on creating a balance between solubility and insolubility, and incorporating functional groups capable of forming strong and directional non-covalent interactions.

While there is no specific literature detailing this compound as an organogelator, its structural features suggest a potential for such applications. The molecule possesses a benzoate ester group, a cyano group, and an ether linkage, all of which can participate in hydrogen bonding and dipole-dipole interactions. For instance, carbocycle-based organogelators often feature hydrogen-bonding functional groups and aromatic moieties to facilitate self-assembly. nih.gov The presence of both rigid (the benzene ring) and flexible (the ethyl and cyanomethoxy groups) components is also a common characteristic of organogelators.

The potential for this compound to act as an organogelator could be explored through systematic studies of its gelation ability in various organic solvents. The critical gelation concentration (CGC) and the thermal stability of the potential gels would be key parameters to investigate.

Investigation of Self-Assembled Structures

The self-assembly of aromatic esters in solution and in the solid state can lead to a variety of supramolecular structures, including dimers, columnar assemblies, and more complex aggregates. researchgate.net The specific arrangement of the molecules is dictated by the interplay of different non-covalent interactions. The aromatic rings can interact through π-π stacking, while the ester and cyano groups can form hydrogen bonds and dipole-dipole interactions.

In the case of this compound, the cyanomethoxy group introduces an additional site for potential intermolecular interactions. The nitrogen atom of the cyano group can act as a hydrogen bond acceptor. The self-assembly of this molecule could lead to the formation of one-dimensional tapes or two-dimensional sheets, which could then further organize into more complex three-dimensional structures.

Experimental techniques such as X-ray diffraction, scanning electron microscopy (SEM), and transmission electron microscopy (TEM) would be instrumental in characterizing the morphology of any self-assembled structures formed by this compound. Spectroscopic methods like FT-IR and NMR could provide insights into the specific intermolecular interactions driving the self-assembly process.

Applications in Industrial Chemical Production (Non-Biological Focus)

This compound serves as a versatile intermediate in the synthesis of a range of organic compounds. Its bifunctional nature, possessing both an ester and a cyano group, allows for a variety of chemical transformations, making it a valuable building block in industrial chemical production.

Precursor for Dyes and Pigments

While direct use of this compound in the synthesis of commercial dyes and pigments is not widely documented, its constituent chemical moieties are common in the dye industry. The core structure is derived from p-hydroxybenzoic acid, a compound known to be used in the manufacture of dyes. ijrdt.org Derivatives of p-hydroxybenzoic acid can be used as coupling components in the synthesis of azo dyes.

Furthermore, cyanoacetic acid and its derivatives are important intermediates in the production of various dyes. lookchem.comgoogle.com The cyano group is a key functional group in many dye molecules, contributing to their color and stability. Given that this compound contains both a p-hydroxybenzoic acid derivative structure and a cyano group, it represents a potential precursor for the synthesis of novel dyes. For instance, hydrolysis of the ester and cyano groups could yield a dicarboxylic acid, which could then be used as a monomer in the synthesis of specialty polyesters with dye-receptive properties.

Monomer or Intermediate in Polymer Chemistry

The functional groups of this compound make it a candidate for use as a monomer or an intermediate in polymer chemistry. Aromatic polyesters, a significant class of commercial polymers, are often synthesized from derivatives of p-hydroxybenzoic acid. semanticscholar.orgresearchgate.net The ester group of this compound could potentially undergo transesterification reactions to be incorporated into a polyester (B1180765) chain.

The cyano group also offers a route to further chemical modification. For example, aromatic nitriles can be polymerized to form conjugated polymers with interesting electronic properties. cjps.org While the direct polymerization of this compound via its cyano group is not a standard polymerization method, the presence of this group allows for its potential conversion to other functional groups that are more amenable to polymerization. For instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, both of which are common functional groups used in step-growth polymerization.

Below is a table summarizing the potential applications based on the functional groups of this compound:

| Functional Group | Potential Application in Polymer Chemistry |

| Ethyl Ester | Monomer in polyester synthesis via transesterification. |

| Cyano Group | Precursor to other functional groups (e.g., carboxylic acid, amine) for polymerization. Potential for synthesis of conjugated polymers. |

| Aromatic Ring | Contributes to the thermal stability and rigidity of the resulting polymer. |

Analytical Methodologies for Ethyl 4 Cyanomethoxy Benzoate and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an essential tool for separating Ethyl 4-(cyanomethoxy)benzoate from impurities and related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed, each with specific strategies to optimize analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a preferred method for the analysis of non-volatile or thermally unstable compounds. For this compound, reversed-phase HPLC is particularly suitable, offering high resolution and sensitivity.

The development of a robust HPLC method for this compound involves the careful selection and optimization of several key parameters to achieve efficient separation and accurate quantification. The goal is to obtain symmetrical peak shapes, good resolution between the analyte and any impurities, and a reasonable analysis time. nih.gov

Key aspects of method development include:

Column Selection: A C8 or C18 stationary phase is typically effective for separating benzoate (B1203000) derivatives. nih.govresearchgate.net These columns provide the necessary hydrophobicity to retain the analyte while allowing for elution with a suitable mobile phase.

Mobile Phase Composition: The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, which may be water or a buffer solution. sielc.comresearchgate.net The ratio of organic to aqueous phase is optimized to control the retention time of the analyte. Gradient elution may be used to separate complex mixtures containing compounds with a wide range of polarities.

Detection Wavelength: this compound possesses a chromophore, making UV detection a suitable choice. scribd.com The UV detection wavelength is typically set at the absorbance maximum of the compound (e.g., around 258 nm) to ensure maximum sensitivity. nih.gov

Flow Rate and Temperature: Optimizing the flow rate (e.g., 0.4 to 1.0 mL/min) and column temperature (e.g., 25 to 40°C) can improve peak resolution and reduce analysis time. ekb.eg

The following table outlines a typical set of optimized HPLC conditions for the analysis of similar ethyl benzoate compounds, which can be adapted for this compound.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water mixture (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 258 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

While this compound can be detected directly by UV-HPLC, derivatization may be employed to enhance detection sensitivity, particularly for trace-level analysis or for the analysis of its degradation products that may lack a strong chromophore. researchgate.nethta-it.com Derivatization involves chemically modifying the analyte to attach a tag that has a strong response to a specific detector. researchgate.net This can be performed either before the sample is injected (pre-column derivatization) or after separation but before detection (post-column derivatization). researchgate.net

For instance, if this compound undergoes hydrolysis, it forms 4-(cyanomethoxy)benzoic acid. This carboxylic acid can be targeted for derivatization.

Common derivatization strategies include:

UV-Visible Derivatization: Reagents are used to introduce a highly absorbing chromophore into the molecule. For carboxylic acids, reagents like 4-Nitrobenzyl bromide (4-NBB) can be used to form esters with strong UV absorbance. nih.gov

Fluorescence Derivatization: This is a highly sensitive technique where a fluorophore is attached to the analyte. For carboxylic acids, reagents such as 4-bromomethyl-7-methoxycoumarin (B43491) (Br-Mmc) or various benzofuran-based reagents can be used, allowing for detection at very low concentrations. researchgate.net

The following table summarizes potential derivatization reagents for the carboxylic acid derivative of this compound.

| Reagent Class | Example Reagent | Target Functional Group | Detection Method |

|---|---|---|---|

| Alkylating Agent (UV) | 4-Nitrobenzyl bromide (4-NBB) | Carboxylic Acid | UV-Visible |

| Fluorescent Tag | Dansyl chloride | Phenolic Hydroxyl (if present in derivatives) | Fluorescence |

| Fluorescent Tag | Benzofuran-based reagents | Carboxylic Acid | Fluorescence |

| Coupling Agent/Tag | EDC with a fluorescent amine | Carboxylic Acid | Fluorescence |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. libretexts.org While this compound may be amenable to direct GC analysis, its derivatives, such as the corresponding carboxylic acid, are typically non-volatile and require chemical modification prior to analysis. colostate.edu

Derivatization in GC is primarily used to increase the volatility and thermal stability of polar analytes. libretexts.org For derivatives of this compound containing polar functional groups like carboxylic acids (-COOH) or hydroxyls (-OH), derivatization is essential. The process converts these polar groups into less polar, more volatile moieties. researchgate.net

The most common derivatization techniques applicable to the hydrolyzed form, 4-(cyanomethoxy)benzoic acid, are:

Esterification: This process converts carboxylic acids into esters, which are significantly more volatile. A common method is reaction with an alcohol (like methanol) in the presence of an acid catalyst such as boron trifluoride (BF3). restek.com This would convert 4-(cyanomethoxy)benzoic acid into its methyl ester.

Silylation: This is one of the most widely used derivatization methods in GC. libretexts.org It involves replacing active hydrogens in functional groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing carboxylic acids, converting them into their TMS esters. restek.com

The table below lists common derivatization reagents for GC analysis.

| Reaction Type | Reagent | Abbreviation | Target Functional Group |

|---|---|---|---|

| Esterification | Boron trifluoride in Methanol | BF3-Methanol | Carboxylic Acid |

| Alkylation | Pentafluorobenzyl bromide | PFBBr | Carboxylic Acid, Phenol (B47542) |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Carboxylic Acid, Hydroxyl, Amine |

| Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Carboxylic Acid, Hydroxyl, Amine |

| Acylation | Trifluoroacetic anhydride | TFAA | Hydroxyl, Amine |

Advanced Characterization for Quality Control and Research

Beyond routine chromatographic analysis for purity and separation, a suite of advanced analytical techniques is employed for the comprehensive characterization of this compound. These methods provide detailed information about the compound's chemical structure, identity, and physicochemical properties.

Mass Spectrometry (MS): Often coupled with chromatography (GC-MS or LC-MS), mass spectrometry is indispensable for confirming the molecular weight and elucidating the structure of this compound and its impurities. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that aids in structural identification. Predicted collision cross-section values suggest the applicability of ion mobility-mass spectrometry for further structural analysis. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for the unambiguous structural confirmation of the compound. nih.gov These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for a complete structural assignment. NMR is also a powerful tool for assessing purity.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands corresponding to the nitrile (C≡N), ester carbonyl (C=O), ether (C-O-C), and aromatic ring vibrations.

X-ray Crystallography: For the compound in its solid state, single-crystal X-ray diffraction provides definitive information on the three-dimensional molecular structure, bond lengths, bond angles, and crystal packing. eurjchem.com

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen) in the compound, which is used to verify the empirical formula. eurjchem.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can then be compared against the theoretical values calculated from the compound's molecular formula. This comparison is a critical step in verifying the empirical and molecular formula of a synthesized compound.

For this compound, the molecular formula is C₁₁H₁₁NO₃. uni.lu Based on this formula, the theoretical elemental composition can be calculated. While specific experimental data for this compound is not widely available in the cited literature, the theoretical percentages serve as the benchmark for any future experimental verification.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 64.38 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 5.40 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.83 |

| Oxygen | O | 15.999 | 3 | 47.997 | 23.39 |

| Total | 205.213 | 100.00 |

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Data (if relevant)

X-ray diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through the crystalline solid, researchers can deduce the crystal lattice parameters, space group, and precise arrangement of atoms within the crystal.

As of the current literature search, a single-crystal X-ray diffraction analysis for this compound has not been reported. Therefore, detailed crystal data for this specific compound is not available.

However, to illustrate the type of data obtained from such an analysis, the crystallographic information for a closely related precursor, Ethyl 4-hydroxybenzoate (B8730719) (also known as Ethylparaben), is presented. This compound shares the core ethyl benzoate structure. A study of Ethyl-para-hydroxybenzoate (EHB) single crystals confirmed its monoclinic crystal system. researchgate.net

Crystal Data for Ethyl 4-hydroxybenzoate

| Parameter | Value researchgate.net |

| Crystal System | Monoclinic |

| Space Group | Not Specified |

| a (Å) | 11.52 |

| b (Å) | 13.12 |

| c (Å) | 11.73 |

| α (°) | 90 |

| β (°) | 107.64 |

| γ (°) | 90 |

This data for Ethyl 4-hydroxybenzoate provides a reference point for the potential solid-state structure of related benzoate esters. researchgate.net Should crystals of this compound of sufficient quality be grown, a similar XRD analysis would be essential for the complete structural elucidation of the compound.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Approaches

The traditional synthesis of Ethyl 4-(cyanomethoxy)benzoate likely involves Williamson ether synthesis, a classic but often inefficient method. Future research will undoubtedly focus on greener and more sustainable synthetic routes. The principles of green chemistry—such as waste prevention, atom economy, and the use of safer solvents and catalysts—will guide these efforts. nih.govresearchgate.net

Key areas for development include:

Catalyst-Assisted Reactions: Moving beyond stoichiometric bases, research into catalytic systems, potentially using phase-transfer catalysts or novel metal-based and organocatalysts, could enhance reaction efficiency and reduce waste. nih.gov

Alternative Solvents: The use of hazardous solvents is a major environmental concern. scienceopen.com Investigations into benign alternatives such as water (leveraging micellar catalysis), ionic liquids, or deep eutectic solvents could drastically improve the environmental footprint of the synthesis. researchgate.netnih.gov

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity while minimizing reaction times and waste. nih.gov

| Synthetic Approach | Objective | Potential Advantages |

| Greener Catalysis | Replace stoichiometric reagents with catalytic alternatives. | Reduced waste, lower costs, increased efficiency. |

| Sustainable Solvents | Replace volatile organic compounds (VOCs) with safer alternatives. | Improved safety, reduced environmental impact. scienceopen.com |

| Continuous Flow Synthesis | Transition from batch to continuous manufacturing. | Enhanced safety, better scalability, higher consistency. nih.gov |

| Alternative Energy Sources | Utilize microwave or ultrasound to drive reactions. | Faster reaction times, lower energy consumption. nih.gov |

Exploration of Untapped Reactivity and Cascade Reactions

The multifunctionality of this compound presents a rich landscape for exploring novel chemical transformations. The nitrile group, in particular, is a versatile functional handle that can be converted into amines, carboxylic acids, ketones, and various heterocyclic systems. libretexts.org

Future research could focus on:

Selective Transformations: Developing protocols for the selective manipulation of one functional group (ester, nitrile, or ether) while leaving the others intact. This would enable the creation of a diverse library of derivatives from a single starting material.

Nitrile Group Reactivity: Beyond simple hydrolysis or reduction, the addition of organometallic reagents (e.g., Grignard reagents) to the nitrile could yield valuable ketone intermediates. libretexts.orgmasterorganicchemistry.com Furthermore, the exploration of transition-metal-catalyzed reactions involving the cyano group is a promising area. organic-chemistry.orgorganic-chemistry.org

Cascade Reactions: Designing one-pot, multi-step reactions (cascade reactions) initiated at one of the functional sites could rapidly build molecular complexity. For instance, a reaction sequence could involve the transformation of the nitrile group, which then triggers a cyclization with the ester moiety to form complex heterocyclic structures. acs.orgresearchgate.netmdpi.com This approach is highly efficient as it minimizes purification steps and reduces solvent waste.